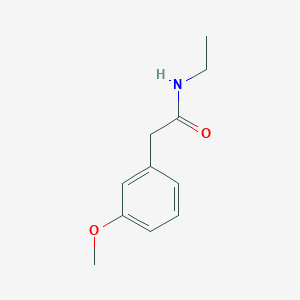

N-ethyl-2-(3-methoxyphenyl)acetamide

描述

Structure

2D Structure

属性

IUPAC Name |

N-ethyl-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12-11(13)8-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEZMPWNUSHQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzylamine with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(3-methoxyphenyl)acetate. This intermediate is then subjected to amidation using ethylamine to yield this compound. The reaction conditions typically involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

N-ethyl-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-ethyl-2-(3-hydroxyphenyl)acetamide.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or halogenating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions include N-ethyl-2-(3-hydroxyphenyl)acetamide, N-ethyl-2-(3-halophenyl)acetamide, and N-ethyl-2-(3-alkylphenyl)acetamide .

科学研究应用

N-ethyl-2-(3-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用机制

The mechanism of action of N-ethyl-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pharmacological Activity

Thiadiazole Derivatives ()

- N-(5-(4-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (35): Structural Difference: Incorporates a thiadiazole ring with a 4-methoxybenzylthio substituent.

- N-(5-(2-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (36) :

Ethoxy vs. Methoxy Substitution ()

- N-[2-(3-Ethoxyphenyl)ethyl]acetamide :

Thioxothiazolidinone Derivatives ()

- (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30): Structural Difference: Thioxothiazolidinone ring fused with benzylidene. Activity: Exhibits anticancer activity (63% yield, specific targets unspecified), likely via thiazolidinone-mediated apoptosis induction .

Pharmacokinetic and Binding Properties

- Thrombin/MMP13 Inhibitor (): N-[(4-Carbamimidoylphenyl)methyl]-2-[2-hydroxy-3-[(3-methoxyphenyl)sulfonylamino]-6-methyl-phenyl]acetamide:

- Structural Difference: Sulfonylamino group on 3-methoxyphenyl enhances hydrogen bonding with thrombin.

- Activity : pAct = 7.71 (thrombin), 5.79 (MMP13), indicating selective thrombin inhibition .

- Piperidinyl-Modified Analog () :

- N-Ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide :

- Structural Difference : Hydroxy-piperidinyl groups improve solubility and CNS penetration.

- Activity: Potential neuropharmacological applications (undisclosed in evidence) .

Key Research Findings and Trends

生物活性

N-ethyl-2-(3-methoxyphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of aryl acetamides. Its structure features a methoxy group on the aromatic ring, which is crucial for its biological activity. The compound can be represented as follows:

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase, contributing to its anti-inflammatory potential.

- Analgesic Properties : The compound has been noted for its potential analgesic effects, which could be beneficial in pain management therapies.

The mechanism of action of this compound likely involves interactions with specific molecular targets within biological systems. The methoxy group may facilitate hydrogen bonding and hydrophobic interactions with enzymes and receptors, leading to modulation of various biological pathways. For instance:

- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymatic functions.

- Anti-inflammatory Pathway : The compound could inhibit the production of inflammatory mediators, thereby reducing inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus, etc. | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Analgesic | Potential pain relief properties |

Specific Research Examples

- Antimicrobial Study : A recent study evaluated the antibacterial potential of various acetamide derivatives, including this compound. Results indicated significant activity against multiple bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds, highlighting the role of methoxy substitutions in enhancing efficacy against inflammatory conditions.

- Structure Activity Relationship (SAR) : Research into SAR has shown that modifications to the phenyl ring can significantly influence the potency and selectivity of these compounds, emphasizing the importance of chemical structure in drug design .

常见问题

Q. What are the established synthetic routes for N-ethyl-2-(3-methoxyphenyl)acetamide, and what reagents/conditions are critical for high yield?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Ethylation of 3-methoxyphenylacetamide using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) .

- Optimization of solvent polarity (e.g., DMF or acetonitrile) and temperature (60–80°C) to enhance reaction efficiency .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

- Yield improvements require anhydrous conditions and inert atmospheres to prevent side reactions .

Q. What spectroscopic and chromatographic techniques are used to characterize This compound?

- Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the ethyl group (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) and methoxy resonance (δ 3.8 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 224) and fragmentation patterns .

- FT-IR : Detects amide C=O stretch (~1650 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during This compound synthesis?

- Methodological Answer:

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may require post-reaction neutralization .

- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify intermediate phases prone to decomposition .

Q. How do computational methods (e.g., DFT, molecular docking) predict the bioactivity of This compound?

- Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions with cyclooxygenase (COX) or serotonin receptors, leveraging structural analogs (e.g., phenacetamide ).

- DFT Calculations : Analyze electron density maps to predict reactive sites for electrophilic substitution .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.1, indicating moderate lipophilicity) .

Q. What strategies resolve contradictions in reported biological activities (e.g., analgesic vs. anti-inflammatory efficacy)?

- Methodological Answer:

- Dose-Response Studies : Establish EC₅₀ values across multiple assays (e.g., COX-2 inhibition vs. TNF-α suppression) to clarify mechanism-specific effects .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound vs. derivative contributions .

- Species-Specific Assays : Compare rodent vs. human cell lines to address interspecies variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。